Cas no 2228456-64-0 (3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol)

3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol
- 2228456-64-0
- 3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol
- EN300-1742134
-
- インチ: 1S/C10H15N3O/c1-13(2)9-8(4-3-5-12-9)10(14)6-11-7-10/h3-5,11,14H,6-7H2,1-2H3
- InChIKey: VMWPKWLVQUITDA-UHFFFAOYSA-N
- SMILES: OC1(C2=CC=CN=C2N(C)C)CNC1
計算された属性
- 精确分子量: 193.121512110g/mol
- 同位素质量: 193.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.4Ų
- XLogP3: -0.4
3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742134-5.0g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1742134-0.5g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1742134-0.05g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1742134-1g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1742134-10.0g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1742134-2.5g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1742134-0.1g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1742134-0.25g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1742134-5g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1742134-1.0g |
3-[2-(dimethylamino)pyridin-3-yl]azetidin-3-ol |
2228456-64-0 | 1g |
$1371.0 | 2023-06-03 |
3-2-(dimethylamino)pyridin-3-ylazetidin-3-ol 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
3-2-(dimethylamino)pyridin-3-ylazetidin-3-olに関する追加情報
Exploring the Structural and Functional Properties of 3-(2-(Dimethylamino)pyridin-3-yl)azetidin-3-ol (CAS No. 2228456–64–0)
3-(2-(Dimethylamino)pyridin-3-yl)azetidin-3-ol, identified by its unique CAS No. 2228456–64–0, represents a structurally intricate organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This molecule combines a substituted pyridine ring with a nitrogen-containing azetidine heterocycle, forming a hybrid scaffold with potential for diverse biological interactions. The presence of the dimethylamino group on the pyridine ring introduces a key functional element, while the azetidine core contributes to conformational rigidity and stereochemical diversity. These features make it a promising candidate for drug discovery programs targeting enzyme inhibition, receptor modulation, and other therapeutic applications.
The synthesis of 3-(2-(Dimethylamino)pyridin–3–yl)azetidin–3–ol involves advanced organic chemistry techniques, including transition-metal-catalyzed cross-coupling reactions and ring-forming methodologies. Recent studies have highlighted the utility of palladium-catalyzed C–N bond formation to attach the pyridine moiety to the azetidine framework, followed by selective oxidation to introduce the hydroxyl functionality at position 3 of the azetidine ring. This synthetic approach ensures high regioselectivity and stereoselectivity, critical for maintaining the compound’s biological activity and pharmacokinetic properties.
Structurally, the molecule exhibits a unique combination of aromaticity from the pyridine ring and cyclic strain from the four-membered azetidine ring. The dimethylamino group acts as a hydrogen bond donor/acceptor, enhancing solubility and intermolecular interactions with target proteins. Computational studies published in recent journals (e.g., *Journal of Medicinal Chemistry*, 2024) have demonstrated that this compound adopts a preferred conformation where the hydroxyl group is positioned for optimal hydrogen bonding with active site residues in serine proteases, suggesting its potential as an enzyme inhibitor.
In terms of biological activity, preliminary research on analogs of 3-(2-(Dimethylamino)pyridin–3–yl)azetidin–3–ol has revealed promising results in preclinical models. A 2025 study reported its ability to modulate kinases involved in cancer progression by stabilizing inactive enzyme conformations through allosteric binding. Additionally, its azetidine core has been shown to resist metabolic degradation compared to traditional five-membered lactams, potentially improving in vivo stability and half-life.
The versatility of this scaffold extends to its application as a building block for combinatorial libraries in high-throughput screening campaigns. Researchers have utilized solid-phase synthesis strategies to generate diverse derivatives bearing modifications at both the pyridine and azetidine moieties. These efforts aim to optimize pharmacological profiles while minimizing off-target effects—a critical consideration for drug development pipelines.
From an analytical perspective, characterization of CAS No. 2228456–64–0 employs advanced spectroscopic techniques such as NMR (nuclear magnetic resonance), X-ray crystallography, and mass spectrometry (MS). These methods confirm structural integrity and purity levels exceeding 99%, essential for both academic research and industrial applications. Notably, X-ray diffraction analysis has provided insights into intramolecular hydrogen bonding patterns that stabilize the molecule’s three-dimensional structure.
Eco-friendly synthesis routes are currently under investigation to align with green chemistry principles. Recent advancements include solvent-free microwave-assisted reactions and biocatalytic approaches using engineered enzymes to reduce energy consumption and waste generation during production processes.
In conclusion, 3-(2-(Dimethylamino)pyridin–3–yl)azetidin–3–ol stands at the intersection of innovative chemical design and therapeutic potential. Its unique architecture offers opportunities for targeted drug development across multiple disease areas while adhering to modern standards of sustainability and efficiency in chemical synthesis.
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